1,2,4,5-Tetrakis(tert-butylthio)benzene
Overview
Description
1,2,4,5-Tetrakis(tert-butylthio)benzene is an organic compound with the molecular formula C22H38S4 . It is a polysulfide aromatic compound that presents as a white to almost white crystalline powder .
Molecular Structure Analysis
The molecular structure of 1,2,4,5-Tetrakis(tert-butylthio)benzene consists of a central benzene core with four tert-butylthio groups attached symmetrically . The molecular weight of this compound is 430.79 .Physical And Chemical Properties Analysis
1,2,4,4-Tetrakis(tert-butylthio)benzene is a solid at 20 degrees Celsius . It has a melting point ranging from 154.0 to 158.0 degrees Celsius . This compound should be stored under inert gas as it is air sensitive .Scientific Research Applications
Synthesis and Polymer Applications
- Star Polystyrene Synthesis : This compound has been used in the synthesis of star-shaped polystyrene. It acts as a tetrafunctional photoiniferter, enabling the formation of star-shaped polystyrene with arylseleno groups at the chain ends, leading to high molecular weight polymers (Kwon et al., 2003).
Ligand Development for Novel Compounds
- Development of Sterically Demanding Ligands : This compound is utilized in creating sterically encumbered systems for low-coordinate phosphorus centers. It serves as a precursor in synthesizing materials with two p-phenylene-bridged phosphorus centers, providing access to novel materials (Shah et al., 2000).
Applications in Organic Chemistry
- Synthesis of Protected Benzenepolyselenols : It has been used in the synthesis of previously unknown benzenepolyselenols. This methodology is promising for the synthesis of other areneselenols (Turner & Vaid, 2012).
Material Science and Nanotechnology
- Development of Conductive Materials : In the study of π-stacking dimers of radical cations, derivatives of this compound have been synthesized and analyzed for their conductivity, revealing insights into the relationship between stack structure and conductivity (Chen, Gao, & Yang, 2016).
Molecular Design and Coordination Chemistry
- Sensor Development for Toxic Metal Ions : In the creation of luminescent cadmium(II) coordination polymers, this compound has been used as a building block. It effectively catalyzes acyl-transfer reactions and acts as a multi-responsive luminescent sensor for toxic metal ions in water (Gong et al., 2017).
Safety And Hazards
properties
IUPAC Name |
1,2,4,5-tetrakis(tert-butylsulfanyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38S4/c1-19(2,3)23-15-13-17(25-21(7,8)9)18(26-22(10,11)12)14-16(15)24-20(4,5)6/h13-14H,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCUYYPERSWXJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC(=C(C=C1SC(C)(C)C)SC(C)(C)C)SC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473329 | |
Record name | 1,2,4,5-Tetrakis(tert-butylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,5-Tetrakis(tert-butylthio)benzene | |
CAS RN |
447463-65-2 | |
Record name | 1,2,4,5-Tetrakis(tert-butylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4,5-Tetrakis(tert-butylthio)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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